Cas no 105293-81-0 (1-(propan-2-yl)-1H-imidazole-5-carboxylic acid)
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-carboxylicacid, 1-(1-methylethyl)-
- 1H-Imidazole-5-carboxylicacid,1-(1-methylethyl)-(9CI)
- 1-isopropyl-1H-imidazole-5-carboxylic acid
- 3-propan-2-ylimidazole-4-carboxylic acid
- 1-Isopropyl-5-imidazolecarboxylic acid
- 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid
- 105293-81-0
- SCHEMBL9837208
- 1-Isopropyl-1H-imidazole-5-carboxylicacid
- CS-0274499
- KS-8952
- DTXSID40631150
- AKOS014320953
- EN300-1709402
-
- MDL: MFCD13174885
- Inchi: 1S/C7H10N2O2/c1-5(2)9-4-8-3-6(9)7(10)11/h3-5H,1-2H3,(H,10,11)
- InChI Key: YNVHXICSOWGFDO-UHFFFAOYSA-N
- SMILES: OC(C1=CN=CN1C(C)C)=O
Computed Properties
- Exact Mass: 154.07400
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 361.9±15.0 °C at 760 mmHg
- Flash Point: 172.7±20.4 °C
- PSA: 55.12000
- LogP: 1.16220
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390345-500mg |
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105293-81-0 | 95%+ | 500mg |
$445 | 2023-01-20 | |
| Chemenu | CM390345-1g |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 95%+ | 1g |
$557 | 2023-01-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8892-100MG |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 95% | 100MG |
¥ 937.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8892-250MG |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 95% | 250MG |
¥ 1,491.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8892-500MG |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 95% | 500MG |
¥ 2,488.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8892-1G |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 95% | 1g |
¥ 3,729.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8892-5G |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 95% | 5g |
¥ 11,187.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8892-10G |
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105293-81-0 | 95% | 10g |
¥ 18,645.00 | 2023-04-06 | |
| Enamine | EN300-1709402-0.05g |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 0.05g |
$707.0 | 2023-09-20 | ||
| Enamine | EN300-1709402-0.1g |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
105293-81-0 | 0.1g |
$741.0 | 2023-09-20 |
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid Suppliers
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid
Introduction to 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid (CAS No. 105293-81-0)
1-(propan-2-yl)-1H-imidazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 105293-81-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its versatile structural framework and potential biological activities. The compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their role in various biological processes and pharmacological applications.
The structural motif of 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid consists of a five-membered ring containing two nitrogen atoms, with a propyl substituent at the 1-position and a carboxylic acid group at the 5-position. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug design and development. The presence of both nitrogen and oxygen functional groups enhances its reactivity, enabling diverse chemical modifications that can fine-tune its biological profile.
In recent years, there has been a surge in research focused on imidazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anti-inflammatory, anticancer, and neuroprotective applications. The specific substitution pattern in 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid makes it particularly interesting for exploring novel therapeutic interventions. Studies have demonstrated that modifications at the propyl side chain and the carboxylic acid group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid is its potential as a precursor for more complex drug molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced binding affinity and selectivity for target enzymes and receptors. For instance, modifications of the carboxylic acid group have been explored to improve solubility and metabolic stability, while alterations to the propyl side chain have been investigated for optimizing receptor interactions.
The pharmaceutical industry has shown particular interest in this compound due to its perceived suitability for oral administration. The balance between lipophilicity and polarizability provided by its structure allows for efficient absorption across biological membranes, making it a promising candidate for systemic therapy. Furthermore, the carboxylic acid functionality offers opportunities for prodrug design, where it can be converted into more stable esters or amides that release the active moiety in vivo.
Recent advancements in computational chemistry have accelerated the discovery process for 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid derivatives. Molecular modeling techniques have been employed to predict binding interactions with biological targets, enabling rational design of compounds with improved therapeutic profiles. These computational approaches have complemented experimental efforts, providing insights into structure-activity relationships that guide synthetic strategies.
Another area of interest is the synthesis of metal complexes incorporating 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid ligands. Metallo-drugs have emerged as a frontier in medicinal chemistry, offering unique mechanisms of action compared to small organic molecules. The nitrogen donor sites in imidazole rings facilitate coordination with transition metals such as ruthenium, platinum, and copper, leading to compounds with potential anticancer properties. Current research is exploring how these metal complexes can be optimized for targeted delivery and reduced toxicity.
The environmental impact of synthesizing 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid has also been a focus of recent studies. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste generation and energy consumption. Catalytic methods have been particularly effective in improving efficiency while reducing hazardous byproducts. These innovations align with global efforts to promote sustainable pharmaceutical manufacturing practices.
In conclusion, 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid (CAS No. 105293-81-0) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. As scientific understanding continues to evolve, further exploration of this molecule and its derivatives is expected to yield groundbreaking advancements in medicine.
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